molecular formula C9H11NO4 B555818 L-Valine-15N CAS No. 59935-29-4

L-Valine-15N

Cat. No.: B555818
CAS No.: 59935-29-4
M. Wt: 118.14 g/mol
InChI Key: WTDRDQBEARUVNC-LURJTMIESA-N
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Description

Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.
Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.
L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone;  which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine;  which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.

Scientific Research Applications

  • Enzymatic Synthesis : An efficient stereospecific enzymatic synthesis method for L-[15N]-valine was developed, using glucose dehydrogenase and galactose mutarotase as an NADH regenerating system. This method offers high yields and is economical and easy to perform at a synthetically useful scale (Chiriac et al., 2008).

  • Nutritional Studies : In infants being fed parenterally, the utilization rates of D-[15N] valine were studied, showing significant retention of 15N in the protein pool and providing insights into the utilization of D-amino acids in nutritional solutions (Heine et al., 1983).

  • L-Valine Production in Microorganisms : Research has focused on enhancing the production of L-valine in Escherichia coli using multi-modular engineering. This involves modifying the L-valine biosynthetic pathway, transcription factors, and NADPH supply, achieving high L-valine yields in bioreactors (Hao et al., 2022).

  • Protein Synthesis Studies : The stereospecificity of the polymerization of D,L-alanine-NCA and D,L-valine-NCA was explored using 15N NMR spectroscopy. This research contributes to understanding the polymerization process of amino acids (Kricheldorf & Hull, 1979).

  • Animal Nutrition : Studies on excess dietary L-valine in laying hens showed that high concentrations of L-valine are tolerated and do not adversely affect laying performance or immune function. This has implications for animal nutrition and feed formulation (Azzam et al., 2015).

  • Metabolic Responses : Research on the effects of valine on 15N incorporation into serum and tissue protein in rats highlighted the impact of branched-chain amino acids on nitrogen utilization and metabolic responses in both normal and liver-injured rats (Okita et al., 1989).

  • Safety and Efficacy Evaluations : The safety and efficacy of L-valine produced by fermentation using Escherichia coli for all animal species were assessed, confirming its safety for target species, consumers, users, and the environment (Bampidis et al., 2020).

Biochemical Analysis

Biochemical Properties

In biochemical reactions, L-Valine-15N interacts with various enzymes, proteins, and other biomolecules. Its primary role is in protein synthesis, where it is incorporated into polypeptide chains during translation .

Cellular Effects

This compound influences cell function by participating in various cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-JGTYJTGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514731
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-29-4
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?

A: The study utilized this compound, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that this compound was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.

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